
5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone
Übersicht
Beschreibung
The compound "5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone" is a flavonoid derivative, a vast class of secondary metabolites in plants with various biological activities. Flavonoids, including this compound, are known for their antioxidant, anti-inflammatory, and antimicrobial properties, which contribute significantly to plant defense mechanisms and have potential therapeutic applications.
Synthesis Analysis
Synthesis of flavonoid derivatives often involves key steps such as aldol condensation, selective alkylation, and dealkylation processes. For example, the total synthesis of closely related di-C-glycosylflavonoids like phloretin, naringenin, and apigenin bis-C-beta-D-glucopyranosides starts from di-C-beta-D-glucopyranosylphloroacetophenone, undergoing benzyl protection, aldol condensation, hydrogenolysis or acid hydrolysis, and deprotection to yield the final products (Sato et al., 2006).
Molecular Structure Analysis
The molecular structure of flavonoid derivatives is characterized by two aromatic rings connected by a three-carbon bridge, forming a 1-benzopyran nucleus. The crystal structure of a similar compound, 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one trihydrate, demonstrates the spatial arrangement of these components and the importance of hydrogen bonding and π-π interactions in stabilizing the crystal structure (Anthal et al., 2012).
Chemical Reactions and Properties
Flavonoids undergo various chemical reactions, including O-alkylation and dealkylation, crucial for synthesizing specific derivatives. For instance, the synthesis of 3,5,6-trihydroxy-7-methoxyflavones involves acetylation, dealkylation, and hydrolysis steps to achieve the desired structure (Tominaga & Horie, 1993).
Physical Properties Analysis
The physical properties of flavonoids, such as melting point, solubility, and crystallinity, depend on their specific functional groups and molecular structure. For example, biflavonoids and glucopyranoside derivatives isolated from Ouratea semiserrata exhibit distinct physical properties based on their unique structural configurations (Velandia et al., 2002).
Chemical Properties Analysis
The chemical properties of flavonoids, including reactivity, stability, and interaction with other molecules, are influenced by their hydroxylation patterns and other substituents. Studies on the selective O-alkylation and dealkylation of flavonoids provide insights into the synthesis of specific derivatives with desired chemical properties (Horie et al., 1989).
Wissenschaftliche Forschungsanwendungen
Chromone and Flavonoid Studies
In the field of natural product chemistry, significant work has been done on the isolation and characterization of chromones and flavonoids from various plant sources. A study by Basudan et al. (2005) isolated a new chromone and several known flavonoids from the leaves of Ficus lyrata, contributing to the understanding of the phytochemical diversity in this plant species.
Isoflavonoid Research
Research on isoflavonoids from Erythrina poeppigiana, conducted by Djiogue et al. (2009), has revealed new compounds and evaluated their binding affinity for estrogen receptors. This study highlights the potential pharmacological applications of these compounds.
Flavone C-glycosides Exploration
In a study focusing on Scleranthus uncinatus, Yaylı et al. (2001) isolated flavone C-glycosides, contributing to the understanding of flavonoid composition in this plant and their possible therapeutic applications.
Biflavonoid and Glucopyranoside Research
A study by Velandia et al. (2002) on Ouratea semiserrata identified new biflavonoids and a glucopyranoside derivative. This research adds to the chemical diversity known for this genus and may provide insights into their biological activities.
Flavone Glycoside Studies
Damu et al. (1998) isolated a new flavone glycoside from Andrographis alata, further expanding the knowledge of flavonoid glycosides in medicinal plants.
C-Flavonoids Discovery
Research on Corallodiscus flabellata by Feng et al. (2007) has led to the discovery of three new C-glycosylflavones, contributing to the phytochemical profiling of this species.
Acacetin Pharmacological Profile
A comprehensive review by Semwal et al. (2019) on acacetin, a flavone structurally related to 5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone, highlights its diverse pharmacological properties.
Phytochemical Investigation of Ixora finlaysoniana
Shawky (2016) conducted a phytochemical investigation of Ixora finlaysoniana, identifying flavonoid compounds and evaluating their antiradical activity.
Glycosmis arborea Flavonoid Research
Khan et al. (2013) isolated flavonoids from Glycosmis arborea, exploring their antimicrobial and pest antifeedant activities.
Wirkmechanismus
Target of Action
It has been shown to have protective effects on hepatic injury , suggesting that it may interact with targets related to liver function and health.
Mode of Action
It has been shown to have protective effects on hepatic injury by increasing the activity of glutathione peroxidase (gsh-px) and superoxide dismutase (sod), scavenging free radicals produced by carbon tetrachloride (ccl4), reducing blood viscosity, and improving microcirculation and blood supply .
Biochemical Pathways
Its ability to increase the activity of gsh-px and sod suggests that it may affect pathways related to oxidative stress and free radical scavenging .
Result of Action
In models of rat acute hepatic injury induced by CCl4, this compound can significantly decrease the contents of serum alanine transaminase (ALT), aspartate aminotransferase (AST), increase the content of albumin (Alb), improve the dropsy and fat denaturalization of hepatocytes . In models of rat hepatic fibrosis induced by thioacetamide, it can inhibit the increase of hyaluronic acid (HA), hydroxyproline (Hyp) and whole blood viscosity, and improve the activities of GSH-Px and SOD, and inauricular microcirculation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), enhancing their activity and contributing to the scavenging of free radicals . Additionally, this compound can influence the activity of alanine transaminase (ALT) and aspartate aminotransferase (AST), which are crucial for liver function . These interactions highlight the compound’s potential in modulating oxidative stress and liver health.
Cellular Effects
5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone has been observed to exert protective effects on various cell types, particularly hepatocytes. In models of rat acute hepatic injury, this compound significantly decreases the levels of serum ALT and AST, while increasing albumin content . It also improves the condition of hepatocytes by reducing dropsy and fat denaturalization . Furthermore, 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone enhances the activities of GSH-Px and SOD, which are essential for maintaining cellular redox balance . These effects suggest that the compound can positively influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone involves its interaction with various biomolecules and enzymes. This compound binds to and activates GSH-Px and SOD, leading to increased scavenging of free radicals and reduction of oxidative stress . Additionally, it inhibits the activity of enzymes such as ALT and AST, which are involved in liver function . These interactions result in the modulation of gene expression and cellular metabolism, contributing to the compound’s protective effects on liver cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability and efficacy over extended periods, with consistent protective effects on liver cells . The compound’s ability to enhance the activities of GSH-Px and SOD remains stable over time, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone vary with different dosages in animal models. At lower doses, the compound exhibits significant protective effects on liver cells, reducing oxidative stress and improving liver function . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.
Metabolic Pathways
5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound enhances the activity of GSH-Px and SOD, which are key enzymes in the antioxidant defense system . Additionally, it influences the levels of ALT and AST, which are important for amino acid metabolism and liver function . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone within cells and tissues involve interactions with specific transporters and binding proteins. The compound is efficiently transported into liver cells, where it accumulates and exerts its protective effects . Its distribution within tissues is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target cells .
Subcellular Localization
5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of liver cells, where it interacts with enzymes such as GSH-Px and SOD . This subcellular localization is essential for the compound’s ability to modulate oxidative stress and protect liver cells from damage .
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFXIXFPSFIBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1163578.png)
